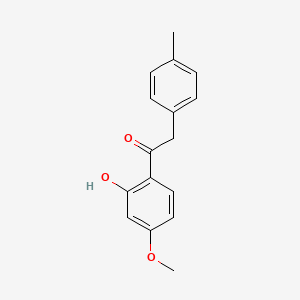

1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone

Description

Chemical Identity: 1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone (CAS: 18439-96-8) is a diaryl ethanone derivative with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol. Its structure features a hydroxyl (-OH) group at the ortho position and a methoxy (-OCH3) group at the para position on one aromatic ring, while the other aromatic ring is a p-tolyl group (4-methylphenyl). These substituents confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions .

Synthesis:

The compound is synthesized via partial methylation of 2,4-dihydroxyphenylbenzyl ketone using methyl iodide or methyl bromide in the presence of potassium carbonate under refluxing acetone. This method achieves yields of 85–91%, ensuring high purity .

Properties

IUPAC Name |

1-(2-hydroxy-4-methoxyphenyl)-2-(4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11-3-5-12(6-4-11)9-15(17)14-8-7-13(19-2)10-16(14)18/h3-8,10,18H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBQCWHUGKCIRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone involves the reaction of 3-methoxyphenyl phenylacetate with trifluoromethanesulfonic anhydride (Tf2O). The reaction mixture is cooled to -50°C and then allowed to reach room temperature over three days. The product is then extracted and purified .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of efficient extraction and purification techniques is crucial to obtain high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenolic compounds.

Scientific Research Applications

1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone has a wide range of scientific research applications:

Chemistry: Used as a starting material for the synthesis of various organic compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Industry: Used in the formulation of pharmaceuticals and cosmetics

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone involves its interaction with

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s uniqueness arises from its 2-hydroxy-4-methoxy substitution pattern , which distinguishes it from analogs with alternative substituent positions or functional groups. Below is a comparative analysis:

Key Observations :

- Substituent Position : The 2-hydroxy-4-methoxy configuration in the target compound optimizes hydrogen bonding (via -OH) and electron-donating effects (via -OCH3), enhancing interactions with biological targets compared to analogs like the 5-methoxy variant .

- Functional Groups : Replacing methoxy with methyl (as in ) reduces polarity and solubility, while benzyloxy (as in ) increases steric bulk and enzymatic binding affinity.

- Melting Points: The target compound’s melting point (~147–148°C, inferred from benzyloxy analog ) is higher than non-polar analogs (e.g., methyl-substituted ) due to stronger intermolecular hydrogen bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.